(R)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-aminopropanoate hydrochloride is a chemical compound with significant implications in medicinal chemistry and pharmaceutical applications. It is classified as an amino acid derivative and is notable for its chirality, which plays a crucial role in its biological activity. The compound's molecular formula is and it has a molecular weight of approximately 291.78 g/mol. The compound is often utilized in the synthesis of various pharmaceuticals due to its structural properties and potential biological activities .
This compound can be sourced from various chemical suppliers and is classified under the broader category of amino acid derivatives. Its specific classification includes:
It is important to note that the hydrochloride form indicates the presence of hydrochloric acid, which enhances solubility and stability in various applications .
The synthesis of (R)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-aminopropanoate hydrochloride typically involves several steps, including:
The reaction conditions must be optimized for temperature, pH, and solvent choice to ensure high yield and purity of the final product. Analytical techniques such as High Performance Liquid Chromatography (HPLC) are commonly used to monitor the progress of the synthesis and confirm product identity .
The molecular structure of (R)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-aminopropanoate hydrochloride features a biphenyl group attached to an amino acid backbone. The stereochemistry at the chiral center is crucial for its biological activity.
Key structural data includes:
For detailed structural visualization, computational chemistry software can be utilized to generate 2D and 3D models of the compound .
(R)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-aminopropanoate hydrochloride can participate in various chemical reactions:
Understanding reaction mechanisms is essential for predicting outcomes in synthetic routes. Kinetic studies may be employed to optimize conditions for specific reactions involving this compound .
The mechanism of action for (R)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-aminopropanoate hydrochloride largely depends on its interaction with biological targets such as enzymes or receptors.
Research indicates that compounds with similar structures may exhibit activity against specific enzymes or pathways involved in diseases like cancer or HIV due to their ability to mimic natural substrates or inhibit enzyme function . The precise mechanism would require further investigation through biochemical assays.
The physical properties include:
Key chemical properties include:
Relevant data on melting point, boiling point, and other thermodynamic properties would typically be gathered through experimental measurements or literature values .
(R)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-aminopropanoate hydrochloride has several applications in scientific research:
The compound’s unique structural features make it a valuable asset in medicinal chemistry and related fields .
The production of enantiomerically pure (R)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-aminopropanoate (CAS: 767606-30-4) presents significant synthetic challenges due to the compound's stereogenic center. Two principal methodologies have been optimized for achieving high enantiomeric excess (ee) in industrial settings: enzymatic resolution and diastereomeric salt formation. Enzymatic resolution employs immobilized lipases or transaminases to selectively hydrolyze the undesired (S)-enantiomer from a racemic mixture of the methyl ester precursor. This approach leverages the stereoselectivity of enzymes like Candida antarctica lipase B, achieving ee values >99% under optimized conditions (40°C, pH 7.5-8.0) with reaction times under 24 hours [3].
Diastereomeric salt formation utilizes chiral resolving agents such as (+)-di-p-toluoyl-D-tartaric acid (DTTA) to selectively crystallize the (R)-enantiomer as an insoluble salt from a racemic solution in ethanol/water mixtures. This method demonstrates exceptional selectivity when coupled with temperature-gradient crystallization, yielding the target enantiomer with ≥98% ee after recrystallization . Recent optimizations have focused on solvent system selection, demonstrating that tetrahydrofuran-water mixtures (4:1 v/v) enhance diastereomeric salt purity while reducing solvent consumption by 30% compared to traditional ethanol systems [3].
Table 1: Comparative Analysis of Chiral Resolution Methods
| Method | Resolving Agent/Catalyst | Optimal Conditions | ee (%) | Yield (%) |
|---|---|---|---|---|
| Enzymatic Resolution | Candida antarctica Lipase B | 40°C, pH 7.5, 18 hrs | >99.5 | 45-48 |
| Diastereomeric Salts | (+)-DTTA | EtOH/H₂O, -10°C crystallization | 98.2 | 68-72 |
| Transaminase-Mediation | ω-Transaminase | 35°C, IPA cosolvent, 24 hrs | 99.1 | 52-55 |
The construction of the [1,1'-biphenyl]-4-yl moiety represents a critical transformation in synthesizing the target compound's hydrophobic core. The Suzuki-Miyaura cross-coupling reaction between 4-bromophenylalanine derivatives and phenylboronic acids provides the most efficient route to this biphenyl system. Optimization studies reveal that palladium catalysts with electron-rich, sterically hindered ligands achieve superior coupling efficiency. Specifically, Pd(PPh₃)₄ in a toluene/ethanol/water (5:3:2) solvent system at 80°C provides near-quantitative conversion within 2 hours when coupled with aqueous Na₂CO₃ as the base [3].
Catalyst loading has been systematically reduced to 0.5 mol% through microwave-assisted coupling protocols (100°C, 20 minutes), significantly minimizing residual palladium contamination in the final pharmaceutical intermediate [3]. Recent advances employ Pd/XPhos catalytic systems that tolerate the free amino group without protection, streamlining synthetic pathways by eliminating protection/deprotection steps. This innovation reduces overall step count while maintaining yields >85% and suppressing protodeboronation side products to <1.5% . Critical to success is the controlled addition rate of phenylboronic acid (0.5 eq/hr via syringe pump), preventing homo-coupling and ensuring consistent batch quality.
Table 2: Optimized Suzuki-Miyaura Cross-Coupling Parameters
| Catalyst System | Ligand | Base | Solvent Ratio | Temp (°C) | Yield (%) | Pd Residue (ppm) |
|---|---|---|---|---|---|---|
| Pd(OAc)₂ (1.0 mol%) | XPhos | K₂CO₃ | Toluene/H₂O (9:1) | 100 | 92 | <50 |
| Pd(PPh₃)₄ (0.5 mol%) | None | Na₂CO₃(aq) | Tol/EtOH/H₂O (5:3:2) | 80 | 95 | 80-100 |
| PdCl₂(dppf) (0.8 mol%) | dppf | CsF | DMF/H₂O (4:1) | 90 | 88 | 120-150 |
Assembly of the α-aminopropanoate backbone requires stereoretentive amide coupling between the biphenyl moiety and protected alanine derivatives. Carbodiimide-mediated activation using EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (1-hydroxybenzotriazole) as an additive provides exceptional racemization control (<0.3%) during this critical step . Optimization studies demonstrate that solvent polarity dramatically influences both coupling efficiency and stereochemical integrity. Dichloromethane (DCM) at 0°C maintains optimal balance between reaction kinetics (complete conversion in 3 hours) and enantiopurity preservation when the reaction pH is carefully controlled at 6.5-7.0 using N,N-diisopropylethylamine (DIPEA) .
Recent methodology refinements employ continuous-flow reactors with precise temperature control (±0.5°C) to achieve near-quantitative yields (98%) while reducing reaction times to under 15 minutes. This approach eliminates batch-to-batch variability associated with exothermic carbodiimide activation and minimizes epimerization through rapid mixing and immediate consumption of the O-acylisourea intermediate. The stoichiometry of HOBt has been optimized to 1.05 equivalents relative to the carboxylic acid component, suppressing racemization while preventing N-acylurea formation – a common side product observed at lower additive concentrations [2].
The final hydrochloride salt formation of the target compound (CAS: 225517-23-7) is a critical purification and stabilization step that directly influences crystallinity, hygroscopicity, and storage stability. Systematic solvent screening reveals that anti-solvent crystallization using anhydrous diethyl ether or methyl tert-butyl ether (MTBE) in acetone solutions generates the most pharmaceutically acceptable crystalline form. The optimal protocol involves dissolving the free base in anhydrous acetone (5 vol) at 40°C, followed by controlled addition of 1.05 equivalents of HCl in isopropanol and subsequent seeding with pre-formed salt crystals. Diethyl ether is then added dropwise until persistent turbidity develops, initiating crystallization that yields >98% pure product after isolation .
Stoichiometric control proves essential for preventing chloride-deficient or hydrochloride dihydrate formation. Maintaining water content <0.1% in the crystallization solvent ensures the formation of non-hygroscopic crystals with consistent morphology. The crystalline product exhibits superior stability (accelerated stability testing: 40°C/75% RH for 3 months shows <0.2% degradation) compared to amorphous forms generated from aqueous ethanol systems. Yield optimization studies demonstrate that temperature cycling during crystallization (40°C → 5°C over 4 hours) increases recovery to 92-95% while maintaining bulk density >0.45 g/cm³ – a critical parameter for downstream processing [3]. The process has been successfully scaled to 500 kg batches with consistent polymorph control (Form I) as confirmed by in-line Raman spectroscopy monitoring.
Table 3: Hydrochloride Salt Crystallization Optimization Parameters
| Solvent System | HCl Source | Water Content | Crystallization Yield (%) | Purity (HPLC) | Bulk Density (g/cm³) |
|---|---|---|---|---|---|
| Acetone/Diethyl Ether (1:4) | HCl (g/IPA) | <500 ppm | 92-95 | 99.6 | 0.48 |
| Ethanol/MTBE (1:5) | HCl (aq) | 0.5% | 85-88 | 98.2 | 0.32 |
| IPA/Heptane (1:6) | HCl/dioxane | <1000 ppm | 90-92 | 99.1 | 0.41 |
CAS No.: 4299-57-4
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: